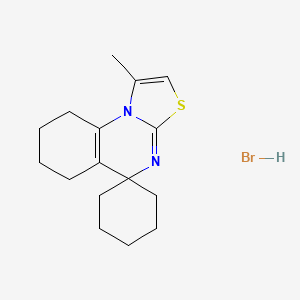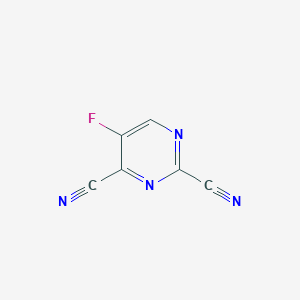
2,4-Dicyano-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dicyano-5-fluoropyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. The incorporation of fluorine and cyano groups into the pyrimidine ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyano-5-fluoropyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyanide sources. One common method is the nucleophilic substitution reaction where the chlorine atoms are replaced by cyano groups using sodium cyanide or potassium cyanide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dicyano-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can be replaced by other nucleophiles such as amines or alkoxides.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide or potassium cyanide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Aminopyrimidines: Formed by the reduction of cyano groups.
Substituted Pyrimidines: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,4-Dicyano-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,4-Dicyano-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the cyano groups can participate in hydrogen bonding and other interactions. These properties make it a potent inhibitor of certain enzymes and a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2,4-Dicyano-5-fluoropyrimidine.
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
2,4-Diamino-5-fluoropyrimidine: Another fluorinated pyrimidine with potential biological activities.
Uniqueness: this compound is unique due to the presence of both fluorine and cyano groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6HFN4 |
|---|---|
Poids moléculaire |
148.10 g/mol |
Nom IUPAC |
5-fluoropyrimidine-2,4-dicarbonitrile |
InChI |
InChI=1S/C6HFN4/c7-4-3-10-6(2-9)11-5(4)1-8/h3H |
Clé InChI |
LKPKBTPEPJVRDX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
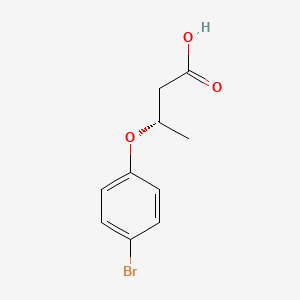

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
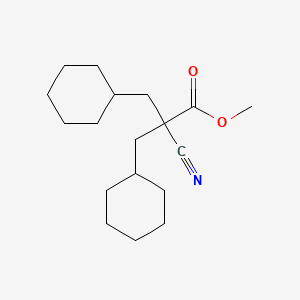
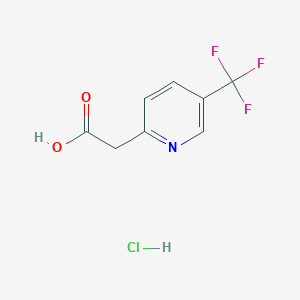
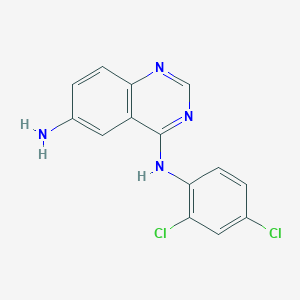
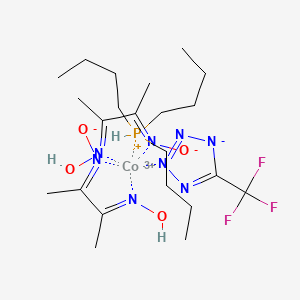
![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
